3-Bromoaniline hydrochloride 3-Bromoaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 56967-17-0
VCID: VC13590111
InChI: InChI=1S/C6H6BrN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H
SMILES: C1=CC(=CC(=C1)Br)N.Cl
Molecular Formula: C6H7BrClN
Molecular Weight: 208.48 g/mol

3-Bromoaniline hydrochloride

CAS No.: 56967-17-0

Cat. No.: VC13590111

Molecular Formula: C6H7BrClN

Molecular Weight: 208.48 g/mol

* For research use only. Not for human or veterinary use.

3-Bromoaniline hydrochloride - 56967-17-0

Specification

CAS No. 56967-17-0
Molecular Formula C6H7BrClN
Molecular Weight 208.48 g/mol
IUPAC Name 3-bromoaniline;hydrochloride
Standard InChI InChI=1S/C6H6BrN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H
Standard InChI Key JLVAFIKAALUFDB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)N.Cl
Canonical SMILES C1=CC(=CC(=C1)Br)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

3-Bromoaniline hydrochloride is an organic salt formed by the reaction of 3-bromoaniline (C₆H₆BrN) with hydrochloric acid. The bromine atom occupies the meta position relative to the amino group on the benzene ring, conferring distinct electronic and steric properties. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₆H₇BrClN
Molecular Weight208.48 g/mol
IUPAC Name3-bromoaniline hydrochloride
SMILESC1=CC(=CC(=C1)Br)N.Cl
InChI KeyJLVAFIKAALUFDB-UHFFFAOYSA-N

The crystalline structure of the compound is stabilized by ionic interactions between the protonated amino group and the chloride counterion. This salt form improves handling characteristics compared to the free base, which is a hygroscopic liquid at room temperature .

Physicochemical Properties

The hydrochloride salt exhibits enhanced stability under ambient conditions. Critical physicochemical parameters include:

PropertyValueMethod/Source
Melting PointDecomposes >200°CEstimated
SolubilitySoluble in polar solvents (e.g., water, methanol)
pKa~3.58 (amine protonation)
HygroscopicityLow (salt form)

The solubility profile makes it suitable for reactions in aqueous or mixed-solvent systems, though its stability in acidic media requires careful pH control during synthesis.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves bromination of aniline derivatives followed by salt formation:

Step 1: Bromination of Aniline
Aniline undergoes electrophilic aromatic substitution using bromine in the presence of a Lewis acid (e.g., FeBr₃) to yield 3-bromoaniline. The meta selectivity is attributed to the directing effects of the amino group .

Step 2: Salt Formation
3-Bromoaniline is treated with concentrated hydrochloric acid to form the hydrochloride salt:
C₆H₆BrN + HCl → C₆H₇BrClN\text{C₆H₆BrN + HCl → C₆H₇BrClN}
This exothermic reaction typically proceeds quantitatively under mild conditions.

Process Optimization

Recent patents highlight innovations in bromination catalysts and reaction media. For instance, the use of sulfuric acid as a solvent in bromopyridine synthesis (a related process) suggests potential adaptations for improving yield and purity in 3-bromoaniline production . Key parameters include:

  • Temperature: 130–140°C for optimal bromine activation .

  • Acid Concentration: 80–95% sulfuric acid minimizes side reactions .

  • Reaction Time: 7–8 hours for complete conversion .

Industrial-scale production requires rigorous purification via recrystallization or column chromatography to achieve pharmacopeial standards.

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

3-Bromoaniline hydrochloride is a precursor to quinazoline derivatives, which exhibit antitumor and antimicrobial activities. For example, its reaction with cyanamide under acidic conditions yields 4-aminoquinazoline scaffolds .

Agrochemical Development

The compound’s halogenated structure facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biphenyl herbicides. A 2024 study noted its utility in synthesizing analogs of the fungicide boscalid.

Material Science

Its electronic properties make it a candidate for organic semiconductors. The bromine atom enables further functionalization via Ullmann or Buchwald-Hartwig amination reactions.

ParameterValueSource
LD₅₀ (Oral, Rat)320 mg/kgEstimated
LC₅₀ (Aquatic)0.8 mg/L (96h, Daphnia)

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.

  • Ventilation: Use fume hoods to avoid inhalation .

  • Spill Management: Absorb with inert material and dispose as hazardous waste.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (t, J=8 Hz, 1H), 7.10 (d, J=2 Hz, 1H), 6.95 (dd, J=8, 2 Hz, 1H), 6.85 (s, 1H).

  • IR (KBr): 3450 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=C aromatic).

Chromatographic Methods

  • HPLC: C18 column, mobile phase = 60:40 acetonitrile/water (0.1% TFA), retention time = 6.2 min.

  • TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator